4-(Undecyloxy)benzoic acid

Vue d'ensemble

Description

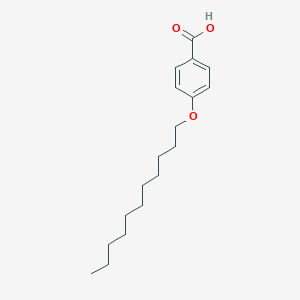

4-(Undecyloxy)benzoic acid is an organic compound with the chemical formula CH₃(CH₂)₁₀OC₆H₄CO₂H. It is a member of the benzoic acid family, characterized by the presence of an undecyloxy group attached to the benzene ring. This compound is known for its liquid crystalline properties, making it significant in the field of materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Undecyloxy)benzoic acid can be synthesized through the esterification of benzoic acid with undecanol. The reaction typically involves the following steps:

Mixing: Benzoic acid and undecanol are mixed in a specific molar ratio.

Catalysis: An acid catalyst, such as sulfuric acid, is added to facilitate the esterification reaction.

Heating: The mixture is heated under reflux conditions to promote the reaction.

Purification: The product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Undecyloxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

4-(Undecyloxy)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.

Biology: Investigated for its potential interactions with biological membranes.

Medicine: Explored for its potential use in drug delivery systems.

Industry: Utilized in the production of advanced materials with specific optical properties.

Mécanisme D'action

The mechanism of action of 4-(Undecyloxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The undecyloxy group enhances its hydrophobic interactions, allowing it to integrate into lipid bilayers and affect membrane fluidity. This property is crucial for its role in liquid crystalline materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Octyloxy)benzoic acid

- 4-(Nonyloxy)benzoic acid

- 4-(Dodecyloxy)benzoic acid

Uniqueness

4-(Undecyloxy)benzoic acid is unique due to its specific chain length, which imparts distinct liquid crystalline properties. Compared to its shorter or longer chain analogs, it exhibits a unique balance of hydrophobicity and flexibility, making it suitable for specific applications in materials science .

Activité Biologique

The molecular formula of 4-(undecyloxy)benzoic acid is CHO. The compound's structure can be described as follows:

- Functional Groups : Carboxylic acid group and alkoxy chain.

- Physical State : Typically exists as a solid or liquid crystalline phase depending on temperature.

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the alkylation of 4-hydroxybenzoic acid with 1-undecanol. The following general reaction pathway is often utilized:

- Starting Materials : 4-Hydroxybenzoic acid and 1-undecanol.

- Catalyst : Sulfuric acid or other acid catalysts.

- Characterization Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activities

While direct studies on the biological activity of this compound are scarce, insights can be drawn from related compounds in the alkoxybenzoic acid family. Some notable findings include:

- Antimicrobial Activity : Similar alkoxybenzoic acids have demonstrated antimicrobial properties, suggesting potential for this compound in this area .

- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects, which may be attributed to their ability to modulate cellular signaling pathways.

- Membrane Permeability : The long undecyloxy chain could enhance membrane permeability, influencing cellular interactions and uptake of therapeutic agents.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other alkoxybenzoic acids. Below is a summary table highlighting various compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Heptyloxy)benzoic acid | Alkoxybenzoic Acid | Shorter alkoxy chain; different phase behavior |

| 4-(Decyloxy)benzoic acid | Alkoxybenzoic Acid | Intermediate chain length; distinct thermal properties |

| This compound | Alkoxybenzoic Acid | Balanced solubility and liquid crystalline properties |

| 4-(Dodecyloxy)benzoic acid | Alkoxybenzoic Acid | Longer alkoxy chain; potential for enhanced solubility |

| 4-(Octyloxy)benzoic acid | Alkoxybenzoic Acid | Shorter than undecyloxy; different liquid crystal phase |

Case Studies and Research Findings

A study focusing on benzoic acid derivatives indicated that certain compounds could activate proteolytic pathways in fibroblasts, enhancing protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) . Although not directly tested on this compound, these findings suggest a potential for similar bioactivity.

Additionally, research on related compounds has shown promising results in various biological assays, including anti-cancer and anti-inflammatory activities. For instance, derivatives like 3-chloro-4-methoxybenzoic acid exhibited significant interactions with key proteolytic enzymes, hinting at the potential efficacy of structurally similar compounds .

Propriétés

IUPAC Name |

4-undecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h11-14H,2-10,15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJZHJHZOUISSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333908 | |

| Record name | 4-Undecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-44-3 | |

| Record name | 4-(Undecyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Undecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of UDBA into a polymer matrix affect its liquid crystal properties?

A1: Research shows that dispersing UDBA within a poly(methyl methacrylate) (PMMA) matrix, using a combination of solvent and thermal-induced phase separation, impacts its thermal behavior. Specifically, the isotropic liquid-nematic transition temperature (TIN) of UDBA decreases by approximately 2.8–5.6°C compared to pure UDBA. [] This shift in TIN is attributed to the confinement and interaction of UDBA within the PMMA matrix. Furthermore, the morphology of UDBA changes significantly within the PMMA matrix, forming distinct structures like bipolar droplets and Maltese-type crosses, as observed through polarizing optical microscopy. []

Q2: Can hydrogen bonding influence the liquid crystal properties of UDBA?

A2: Yes, studies indicate that forming an intermolecular hydrogen bond between UDBA and cholesteryl acetate (CHA) significantly alters its liquid crystal behavior. [] This hydrogen bonding leads to a wider thermal range for the mesogenic phases of the resulting mixture compared to pure UDBA or CHA. Additionally, the enthalpy values for all phases decrease in the UDBA-CHA mixture. [] This highlights the role of intermolecular interactions in tuning the properties of liquid crystal systems.

Q3: What are the analytical techniques commonly employed to characterize UDBA and its mixtures?

A3: Several analytical methods are crucial for studying UDBA and its blends. Differential Scanning Calorimetry (DSC) is essential for analyzing thermal transitions, such as determining phase transition temperatures and enthalpy changes. [, ] Polarizing Optical Microscopy (POM) provides visual insights into the morphology and textures of liquid crystal phases, enabling the identification of characteristic structures like droplets and Maltese crosses. [] Additionally, Fourier Transform Infrared (FTIR) spectroscopy is valuable for investigating intermolecular interactions, such as confirming the formation of hydrogen bonds between UDBA and other molecules. [] These techniques, combined, offer a comprehensive understanding of the properties and behavior of UDBA in various systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.